Methyl 2-(benzyloxy)-5-(trifluoromethyl)benzoate
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Overview
Description
Methyl 2-(benzyloxy)-5-(trifluoromethyl)benzoate is an organic compound that features a trifluoromethyl group, a benzyloxy group, and a methyl ester group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzyloxy)-5-(trifluoromethyl)benzoate typically involves the following steps:
Formation of the benzyloxy group: This can be achieved by reacting a suitable benzyl alcohol derivative with a halogenated benzoic acid derivative under basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally less reactive due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoate derivatives.
Scientific Research Applications
Methyl 2-(benzyloxy)-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-(benzyloxy)-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzyloxy group can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(benzyloxy)-3-chloro-4-(trifluoromethyl)benzoate
- Methyl 2-(benzyloxy)-5-(difluoromethyl)benzoate
- Methyl 2-(benzyloxy)-5-(trifluoromethyl)benzamide
Uniqueness
Methyl 2-(benzyloxy)-5-(trifluoromethyl)benzoate is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The combination of the benzyloxy and trifluoromethyl groups provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C16H13F3O3 |
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Molecular Weight |
310.27 g/mol |
IUPAC Name |
methyl 2-phenylmethoxy-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C16H13F3O3/c1-21-15(20)13-9-12(16(17,18)19)7-8-14(13)22-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
LWWUAWKZGANZTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(F)(F)F)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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